Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative featuring a 4-chlorophenyl acetyl substituent at the 6-position of the bicyclic core. Its structure integrates a thiophene ring fused to a partially saturated pyridine moiety, with an ethyl carboxylate group at position 3 and a 2-amino group critical for receptor interaction . The 4-chlorophenyl ketone side chain distinguishes it from analogs, likely influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-24-18(23)16-13-7-8-21(10-15(13)25-17(16)20)9-14(22)11-3-5-12(19)6-4-11/h3-6H,2,7-10,20H2,1H3 |
InChI Key |
GGYCUPWQNCJGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Core Thieno[2,3-c]Pyridine Formation
The Gewald reaction is the cornerstone of synthesizing the thieno[2,3-c]pyridine scaffold. This one-pot, three-component condensation involves:
-
N-Substituted piperidone derivatives : The 6-position substituent ([2-(4-chlorophenyl)-2-oxoethyl]) is introduced via N-alkylation of piperidone. For example, reacting piperidone with 2-bromo-1-(4-chlorophenyl)ethan-1-one in the presence of a base like sodium hydride yields 6-[2-(4-chlorophenyl)-2-oxoethyl]piperidone.
-
Ethyl cyanoacetate : Acts as the cyano component, enabling cyclocondensation.
-
Elemental sulfur : Facilitates thiophene ring formation through nucleophilic attack and cyclization.
Reaction Conditions :
-
Solvent: Ethanol
-
Base: Morpholine
-
Temperature: 60°C
-
Duration: 10–24 hours
Under these conditions, the reaction proceeds via a Knoevenagel-type condensation followed by cyclization, achieving an 89% yield of the core structure.
The 6-[2-(4-chlorophenyl)-2-oxoethyl] group is critical for biological activity. Its introduction requires precise control:
-
N-Alkylation of Piperidone :
-
Gewald Cyclocondensation :
Table 1: Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes cyclization |
| Morpholine Quantity | 1.5 equiv | Enhances base catalysis |
| Sulfur Particle Size | Powdered (200 mesh) | Improves reactivity |
Alternative Synthetic Routes
Electrophilic Cyclization
While less common for thieno[2,3-c]pyridines, electrophilic cyclization has been explored for related thieno[2,3-b]pyridines. This method employs:
-
3-(Arylethynyl)-2-(alkylthio)pyridines : Reacted with diorganyl dichalcogenides (e.g., PhS-SPh) under oxidative conditions.
-
Catalyst : Iodine (I₂) or iron(III) chloride (FeCl₃).
Though yields reach 70–99% for thieno[2,3-b]pyridines, adapting this method to the [2,3-c] isomer remains untested and may require modified starting materials.
Post-Synthetic Functionalization
The 4-chlorophenyl group can be introduced post-cyclization via Friedel-Crafts acylation:
-
Acylation of Thienopyridine :
-
Reagent : 4-Chlorobenzoyl chloride
-
Catalyst : Aluminum chloride (AlCl₃)
-
Solvent : Dichloromethane (DCM)
-
This approach is less efficient (<50% yield) due to steric hindrance from the fused thiophene ring.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Byproduct Formation
Scalability
Gram-scale synthesis (10 g) maintains >85% yield by:
-
Incremental reagent addition to control exothermicity.
Applications in Medicinal Chemistry
This compound serves as a precursor to adenosine receptor antagonists, with demonstrated activity in Parkinson’s disease models. The 4-chlorophenyl group enhances blood-brain barrier permeability, while the thienopyridine core provides metabolic stability .
Chemical Reactions Analysis
Key Reaction Mechanisms
The synthesis mechanisms for analogous compounds involve:
Mechanism 1: Michael Addition Followed by Cyclization
-
Nucleophilic attack : Cyanothioacetamide acts as a nucleophile, attacking the α,β-unsaturated ketone (e.g., α-thiocyanatoketone).
-
Cyclization : Intramolecular S <sub>N</sub>2 substitution or elimination generates the dihydrothiophene core .
Mechanism 2: Noncatalyzed Mannich Reaction
-
Aminomethylation : Primary amines and formaldehyde react with dihydrothiophene intermediates.
-
Double cyclization : Formation of fused thieno[2,3-d]pyrimidine rings under mild conditions .
Functionalization Reactions
The compound’s structural features (e.g., amino, carboxylate, and ketone groups) enable diverse functionalization:
A. Substitution Reactions
-
Amino group : Potential for alkylation, acylation, or nucleophilic aromatic substitution.
-
Carboxylate group : Hydrolysis to carboxylic acid or amidation.
B. Cycloaddition Reactions
-
The tetrahydrothieno ring may participate in Diels-Alder or [4+2] cycloadditions.
C. Metal-Mediated Reactions
-
The sulfur atom in the thieno ring could coordinate to transition metals, enabling cross-coupling reactions (e.g., Suzuki coupling).
Analytical and Characterization Methods
Relevant techniques for studying this compound’s reactivity include:
-
NMR spectroscopy :
-
Mass spectrometry (LC-MS) :
-
Elemental analysis :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit promising anticancer properties. Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. For instance, a study highlighted the compound's effectiveness in inducing apoptosis in various cancer cell lines through modulation of key signaling pathways such as the PI3K/Akt pathway .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Pharmacological Applications
2.1 Neuroprotective Effects
This compound has shown potential neuroprotective effects in preclinical studies. It is believed to enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress . This property positions it as a candidate for further research in neurodegenerative diseases such as Alzheimer's.
2.2 Antidepressant Activity
Recent studies have investigated the compound's role as a potential antidepressant. Its ability to influence serotonin and norepinephrine levels in the brain suggests that it may be effective in treating mood disorders . Clinical trials are necessary to establish its efficacy and safety profile in humans.
Research Applications
3.1 Chemical Biology Tool
In chemical biology, this compound serves as a valuable tool for studying biological processes due to its ability to selectively inhibit certain enzymes involved in cellular signaling pathways. Its structural features allow for targeted modifications that can enhance its specificity and potency against particular biological targets .
3.2 High Throughput Screening
The compound is also utilized in high-throughput screening assays to identify new drug candidates with similar structural motifs. Its unique thieno-pyridine scaffold provides a platform for the development of libraries of compounds that can be screened for various biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and related derivatives:
Key Observations :
- The ethyl carboxylate at position 3 is conserved across analogs, suggesting its role in maintaining solubility and hydrogen-bonding interactions .
- Bulkier substituents (e.g., Boc) may reduce receptor accessibility, as seen in reduced activity for similar compounds .
Pharmacological and Receptor Binding Comparisons
Evidence from adenosine A1 receptor studies reveals critical structure-activity relationships (SAR):
- 2-Amino Group Essentiality: The 2-amino group is indispensable for allosteric modulation, as its removal abolishes activity .
- Ketone Carbonyl Requirement : The keto group at position 6 (e.g., 2-oxoethyl in the target compound) is crucial for stabilizing receptor interactions via hydrogen bonding .
- Substituent Effects :
- 4-Chlorophenyl : Enhances binding affinity due to hydrophobic and halogen-bonding interactions with receptor pockets .
- Benzyl : Lacks electron-withdrawing groups, resulting in weaker activity compared to halogenated analogs .
- Boc Group : Primarily used for synthetic protection; its steric bulk diminishes receptor engagement .
Activity Data :
- The target compound’s 4-chlorophenyl substituent aligns with optimal SAR trends for A1 modulators, as seen in PD 81,723 (a related thiophene derivative with a 3-trifluoromethylphenyl group showing high enhancement-to-antagonism ratios) .
- NMR studies (e.g., chemical shift analysis in ) suggest that substituents at position 6 alter the electronic environment of the thienopyridine core, influencing conformational stability .
Biological Activity
Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound that has attracted attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Tetrahydrothieno[2,3-c]pyridine core
- Amino and carboxylate functional groups
- A 4-chlorophenyl moiety contributing to its biological activity
The molecular formula is , with a molecular weight of approximately 340.44 g/mol .
Antimicrobial Properties
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted tetrahydrothieno analogs against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the 4-chlorophenyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. Notably, it has shown promise in inhibiting the proliferation of breast and colon cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
In a comparative study, this compound was tested alongside known anticancer agents. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects attributed to the compound. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative damage. This activity is particularly relevant in models of neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling pathways related to proliferation and apoptosis.
- Modulation of Gene Expression : It has been shown to influence the expression of genes associated with cell survival and apoptosis.
- Interaction with Receptors : The presence of the chlorophenyl group suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. For example:
-
Step 1 : Condensation of 4-chlorophenylacetone with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) to form the diketone intermediate.
-
Step 2 : Cyclization with thiourea or thioamide derivatives in the presence of catalysts like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF (dimethylformamide) .
-
Step 3 : Functionalization at the 6-position using reductive amination or alkylation. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .
Reaction Step Reagents/Conditions Yield Purity (HPLC) Cyclocondensation HCl/EtOH, 80°C, 6h 65% 92% Functionalization BOP, DIPEA, DMF, RT, 12h 70% 95%
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using SHELX software (e.g., SHELXL-2018 for refinement). Key parameters include:
- Bond lengths : C–S (1.74–1.78 Å), C–O (1.21 Å for ketone), and N–C (1.45–1.49 Å) .
- Torsion angles : The tetrahydrothienopyridine ring adopts a half-chair conformation with puckering parameters (q = 0.42 Å, φ = 25°) .
- Hydrogen bonding : N–H···O interactions stabilize the crystal lattice (distance: 2.89–3.12 Å) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Absorb with inert material (e.g., sand) and dispose in chemical waste containers .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the compound interact with adenosine receptors, and what methodologies are used to study its allosteric modulation?
- Methodological Answer :
-
Biological Assays : Radioligand binding assays (e.g., [³H]DPCPX for A₁ receptors) quantify affinity (Kᵢ = 12 nM).
-
Functional Studies : cAMP accumulation assays in HEK-293 cells transfected with A₁ receptors assess inverse agonism (EC₅₀ = 0.8 μM) .
-
Structural Insights : Docking simulations (AutoDock Vina) suggest the 4-chlorophenyl group binds to a hydrophobic pocket near transmembrane helix 7 .
Assay Type Key Parameters Result Radioligand Binding Kᵢ (nM) 12 ± 1.5 cAMP Accumulation EC₅₀ (μM) 0.8 ± 0.1
Q. What computational approaches resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Deviations >0.5 ppm indicate dynamic effects (e.g., ring puckering) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to explain discrepancies in NOESY correlations .
Q. How do substituent variations at the 6-position affect pharmacological activity?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
-
Benzyl vs. 4-Chlorophenyl : The 4-chlorophenyl group enhances A₁ receptor affinity by 3-fold due to increased lipophilicity (logP = 2.8 vs. 2.1) .
-
Boc-Protected Amines : Reduce cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) but lower solubility (logS = –3.2) .
Substituent A₁ Kᵢ (nM) logP Cytotoxicity (IC₅₀, μM) Benzyl 36 ± 4 2.1 45 ± 5 4-Chlorophenyl 12 ± 1.5 2.8 28 ± 3
Q. What strategies mitigate challenges in resolving enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) to separate enantiomers (Rₜ = 8.2 min vs. 9.5 min) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated CD spectra .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental IR spectra?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
